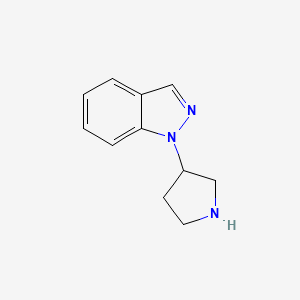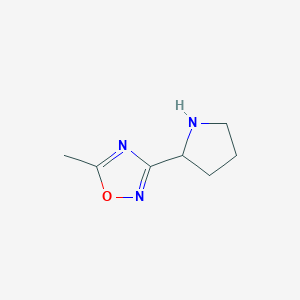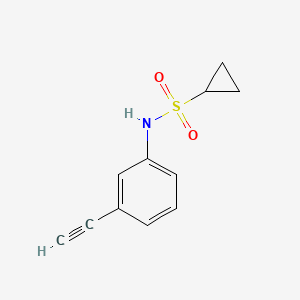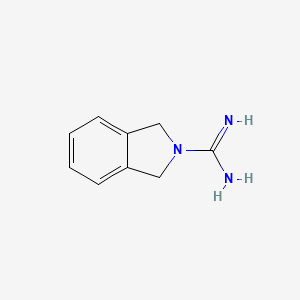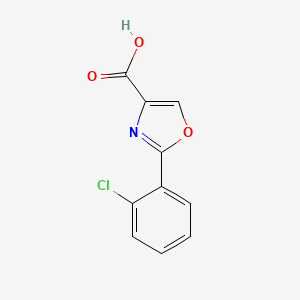![molecular formula C9H9ClN4 B1453993 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1094292-72-4](/img/structure/B1453993.png)
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine
Descripción general
Descripción
“6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine” is a heterocyclic organic compound . It can be used as a pharmaceutical intermediate . The molecular formula is C9H9ClN4 .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine” consists of a five-membered cyclobutyl ring attached to a triazolopyridazine ring . The InChI code for this compound is 1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine” is 208.65 . It is a solid at room temperature . The compound should be stored at 4°C, away from moisture .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : Compounds similar to 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine have been synthesized and characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These studies provide detailed insights into the molecular structure of these compounds (Sallam et al., 2021).
Biological and Pharmacological Properties
- Cytotoxic Properties : Some derivatives of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine have shown potential as cytotoxic agents. These compounds were evaluated for their in vitro cytotoxic activities against various cell lines, revealing promising results (Mamta et al., 2019).
Synthesis of Potential Biological Agents
- Development as Potential Biological Agents : Some derivatives have been prepared with a focus on their potential as biological agents. This research contributes to the understanding of the biological activities of these compounds and their potential applications (Biagi et al., 2002).
Potential in Diabetes Treatment
- Anti-Diabetic Drug Development : Specific derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, which is significant for developing anti-diabetic medications. This research demonstrates the role of these compounds in the treatment of diabetes (Bindu et al., 2019).
Antiviral Properties
- Antiviral Activity : Some newly synthesized derivatives have shown promising antiviral activity against hepatitis-A virus, highlighting the potential use of these compounds in antiviral therapies (Shamroukh & Ali, 2008).
Antimicrobial Activities
- Antimicrobial Activities : Various synthesized derivatives have been tested for their antimicrobial activities against gram-positive and gram-negative bacteria and fungi, indicating their potential use in antimicrobial treatments (El-Salam et al., 2013).
High-Energy Materials
- Use in High-Energy Materials : The use of [1,2,4]triazolo[4,3-b]pyridazine as a building block for constructing new high-energy materials with low sensitivity has been explored. This indicates potential applications in materials science, particularly in the development of energetic materials (Chen et al., 2021).
Propiedades
IUPAC Name |
6-chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOLCOQONUEGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



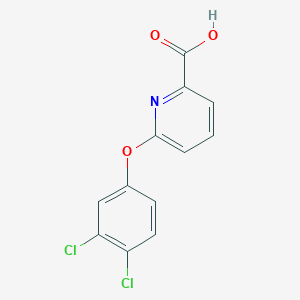
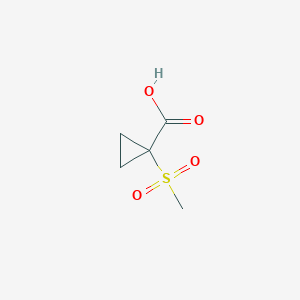
amine](/img/structure/B1453915.png)
amine](/img/structure/B1453917.png)
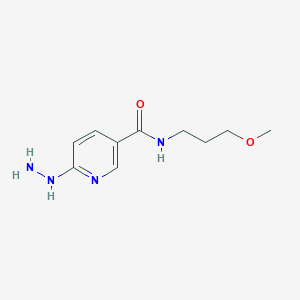
![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)
